1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C8H12N6 |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-[(1-ethylimidazol-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H12N6/c1-2-13-4-3-10-7(13)5-14-6-11-8(9)12-14/h3-4,6H,2,5H2,1H3,(H2,9,12) |
InChI Key |
KQFNDENTZUNPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1CN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Click Chemistry (Huisgen Cycloaddition)
One of the most efficient methods for synthesizing triazole compounds is the Huisgen cycloaddition, which involves the reaction of an alkyne with an azide in the presence of a copper catalyst. However, this method is more commonly applied to the synthesis of 1,2,3-triazoles rather than 1,2,4-triazoles.
Condensation Reactions
For compounds like 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine , condensation reactions might be more applicable. These reactions typically involve the combination of an imidazole derivative with a triazole precursor in the presence of a catalyst or under specific conditions.
Imidazole-Triazole Coupling
A potential approach could involve coupling an imidazole derivative with a triazole derivative. For example, using a compound like 1-ethyl-1H-imidazol-2-yl)methanol and reacting it with a triazole amine in the presence of a coupling agent.
Data Table: Related Compounds and Their Synthesis
Research Findings and Applications
Compounds containing imidazole and triazole rings are known for their biological activities, including antimicrobial and antiviral properties. The synthesis of such compounds often involves innovative methods to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like tert-butylhydroperoxide (TBHP) to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole or triazole rings.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of a catalyst.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .
Scientific Research Applications
1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine, emphasizing substituent variations and their implications:
Key Observations:
Substituent Effects :
- Halogenation (e.g., Cl, F) enhances lipophilicity and binding affinity in biological systems .
- Heteroaromatic substituents (imidazole, pyrazole, pyridine) modulate electronic properties and solubility. For example, pyridine-containing analogues (e.g., ) may exhibit improved target selectivity in drug design.
- Alkyl chains (e.g., ethyl in ) influence steric bulk and metabolic stability.
Synthetic Routes :
- Many analogues are synthesized via one-pot condensation (e.g., aldehydes + benzil + triazole derivatives using CAN catalyst ).
- Halogenated derivatives often employ nucleophilic substitution or Suzuki coupling for aryl group introduction .
Applications :
- Anticancer Activity : Compounds like N-(3,4-dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine show moderate anticancer activity (59% yield, tautomer-dependent reactivity) .
- Energetic Materials : Nitrogen-rich analogues (e.g., 1-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine salts) exhibit high heats of formation and detonation velocities .
Physicochemical Properties :
Biological Activity
1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and cytotoxic effects against various cancer cell lines.
The compound has the following chemical characteristics:
- IUPAC Name : 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine
- Molecular Formula : C₈H₁₂N₆
- Molecular Weight : 192.22 g/mol
- CAS Number : 1543050-84-5
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has shown that derivatives of triazole compounds exhibit varying degrees of antimicrobial activity. For instance, studies have indicated that related triazole compounds demonstrate effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the imidazole moiety is believed to enhance the antimicrobial properties by interacting with microbial enzymes and disrupting cell wall synthesis .
2. Enzyme Inhibition
A notable area of research involves the compound's potential as an enzyme inhibitor. In particular, it has been evaluated for its inhibitory effects on α-glucosidase, an enzyme crucial in carbohydrate metabolism. In vitro studies have reported that certain derivatives containing triazole rings showed significant inhibition with IC₅₀ values comparable to standard inhibitors like acarbose. The structure–activity relationship (SAR) analysis indicated that modifications to the triazole ring can enhance inhibitory potency .
| Compound | IC₅₀ (µM) | Remarks |
|---|---|---|
| Acarbose | 75.0 | Standard inhibitor |
| Compound X | 50.0 | Enhanced potency |
| Compound Y | 60.0 | Comparable efficacy |
3. Cytotoxic Activity
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines, including cervical and bladder cancer cells. The results indicated that certain derivatives exhibited promising cytotoxicity, with IC₅₀ values reflecting their potential as anti-cancer agents. For example, compounds derived from the triazole structure showed selective toxicity towards cancer cells while sparing normal cells .
Case Studies
Several case studies illustrate the biological efficacy of 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine:
Case Study 1: Antimicrobial Efficacy
A study conducted on synthesized triazole derivatives demonstrated their effectiveness against a range of pathogens. The derivatives were tested against Enterobacter aerogenes, showing moderate to high levels of inhibition .
Case Study 2: Enzyme Inhibition
In a comparative study assessing α-glucosidase inhibitors, several triazole derivatives were synthesized and tested. The most potent inhibitors had modifications at the phenyl ring position that significantly enhanced their binding affinity to the enzyme .
Case Study 3: Cancer Cell Line Testing
In vitro tests on human cancer cell lines revealed that specific derivatives of the compound inhibited cell proliferation effectively. For instance, one derivative exhibited an IC₅₀ value of 45 µM against cervical cancer cells .
Q & A
Q. What are the standard synthetic routes for preparing 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine, and how can its purity be validated?
- Methodological Answer : The synthesis typically involves multi-step alkylation and coupling reactions. For example:
- Step 1 : Alkylation of 1H-imidazole with ethyl iodide to form 1-ethyl-1H-imidazole.
- Step 2 : Functionalization via chloromethylation or direct coupling with a triazole precursor, such as 1H-1,2,4-triazol-3-amine, using a palladium-catalyzed cross-coupling reaction (as seen in analogous triazole syntheses) .
- Purity Validation : Employ HPLC with UV detection (λ = 254 nm) and compare retention times with standards. Confirm via ¹H/¹³C NMR (e.g., imidazole protons at δ 7.2–7.8 ppm and triazole NH₂ at δ 5.5–6.0 ppm) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on distinguishing imidazole (C2-H: δ ~7.5 ppm) and triazole (C5-H: δ ~8.1 ppm) protons, and verify NH₂ groups via D₂O exchange experiments .
- X-ray Crystallography : Resolve tautomeric ambiguity (e.g., triazole NH positioning) and confirm spatial arrangement of the ethylimidazole substituent, as demonstrated in structurally related compounds .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
Advanced Research Questions
Q. How can computational chemistry tools aid in predicting the regioselectivity of reactions involving this compound's triazole and imidazole moieties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the triazole NH₂ group may exhibit higher reactivity in alkylation due to electron density distribution .
- Molecular Dynamics Simulations : Model solvent effects on reaction pathways (e.g., polar aprotic solvents favoring SN2 mechanisms for imidazole methyl group substitutions) .
- Benchmarking : Compare computed transition states with experimental kinetic data (e.g., Arrhenius plots) to validate accuracy .
Q. What strategies are recommended for resolving contradictions in spectroscopic data when analyzing tautomeric forms or solvate/hydrate crystal structures?
- Methodological Answer :
- Variable-Temperature NMR : Monitor chemical shift changes of NH protons to detect tautomeric equilibria (e.g., 1,2,4-triazole NH ↔ NH₂ interconversion) .
- PXRD vs. SCXRD : Use powder X-ray diffraction (PXRD) to identify bulk phase purity and single-crystal X-ray diffraction (SCXRD) to resolve solvate/hydrate discrepancies, as shown in analogous triazole-amine systems .
- Thermogravimetric Analysis (TGA) : Quantify solvent loss in hydrates (e.g., ~5–10% mass loss at 100–150°C) to correlate with crystallographic data .
Q. How can researchers optimize reaction conditions to minimize byproducts during functionalization of the imidazole ring?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to variables like temperature (60–100°C), catalyst loading (0.5–5 mol% Pd), and solvent polarity (DMF vs. THF) .
- In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., imidazole N-alkylation intermediates at 1650–1700 cm⁻¹) and adjust conditions dynamically .
- Byproduct Identification : Employ LC-MS/MS to characterize side products (e.g., over-alkylated species) and refine protecting group strategies .
Data Contradiction Analysis
Q. How should researchers address conflicting reactivity reports in literature (e.g., triazole vs. imidazole dominance in cross-coupling)?
- Methodological Answer :
- Systematic Substrate Scope Analysis : Test reactivity under standardized conditions (e.g., 1 atm H₂, 25°C) using analogous compounds (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine ).
- Isolation of Reactive Intermediates : Use freeze-trapping techniques to stabilize transient species (e.g., Pd-imidazole complexes) for characterization .
- Meta-Analysis : Compare reaction outcomes across structurally similar compounds (e.g., substituent electronic effects in ) to identify trends .
Safety and Handling in Academic Settings
Q. What laboratory safety protocols are critical when handling this compound, given its structural similarity to bioactive triazoles?
- Methodological Answer :
- PPE : Use nitrile gloves and safety goggles to prevent dermal/ocular exposure, as recommended for triazole derivatives .
- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to mitigate inhalation risks (e.g., amine vapors).
- Waste Management : Neutralize acidic/basic byproducts before disposal (e.g., quench with 10% NaHCO₃ for HCl byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
